

# 2-Methoxybenzyl alcohol $^1\text{H}$ NMR spectrum analysis

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## Compound of Interest

Compound Name: 2-Methoxybenzyl alcohol

Cat. No.: B043209

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## An In-depth Technical Guide to the $^1\text{H}$ NMR Spectrum of 2-Methoxybenzyl Alcohol

This guide provides a comprehensive analysis of the  $^1\text{H}$  NMR spectrum of **2-methoxybenzyl alcohol**, tailored for researchers, scientists, and professionals in drug development. The document details the chemical shifts, multiplicities, and coupling constants, along with a standard experimental protocol for spectrum acquisition.

## Introduction

**2-Methoxybenzyl alcohol** (also known as o-anisyl alcohol) is an organic compound with the chemical formula  $\text{C}_8\text{H}_{10}\text{O}_2$ . It is a useful building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of such molecules. This guide focuses on the analysis of the proton ( $^1\text{H}$ ) NMR spectrum of **2-methoxybenzyl alcohol**, providing a detailed breakdown of the spectral data.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-methoxybenzyl alcohol** was acquired in deuterated chloroform ( $\text{CDCl}_3$ ) at 400 MHz. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

Table 1:  $^1\text{H}$  NMR Data for **2-Methoxybenzyl Alcohol** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment	Coupling Constants (J) (Hz)
~7.28	dd	1H	Ar-H (C6-H)	$J \approx 7.5, 1.7$ Hz
~7.26	td	1H	Ar-H (C4-H)	$J \approx 7.8, 1.7$ Hz
~6.92	td	1H	Ar-H (C5-H)	$J \approx 7.4, 1.0$ Hz
~6.88	dd	1H	Ar-H (C3-H)	$J \approx 8.3, 1.0$ Hz
4.69	s	2H	-CH <sub>2</sub> OH	-
3.86	s	3H	-OCH <sub>3</sub>	-
2.5 (broad)	s	1H	-CH <sub>2</sub> OH	-

Note: The chemical shifts and coupling constants for the aromatic protons are estimations based on typical values for ortho, meta, and para couplings in substituted benzene rings and analysis of the raw spectral data. The exact values can vary slightly. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and sample purity.

## Spectral Interpretation

The <sup>1</sup>H NMR spectrum of **2-methoxybenzyl alcohol** presents several distinct signals corresponding to the different types of protons in the molecule.

- Aromatic Region (6.8-7.3 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern, giving rise to a complex set of signals.
  - The proton at C6 is expected to be a doublet of doublets due to ortho coupling with the C5-H and meta coupling with the C4-H.
  - The proton at C4 will appear as a triplet of doublets, being ortho coupled to C3-H and C5-H, and meta coupled to C6-H.
  - The proton at C5 will also be a triplet of doublets, ortho coupled to C4-H and C6-H, and meta coupled to C3-H.

- The proton at C3 is expected to be a doublet of doublets due to ortho coupling to C4-H and meta coupling to C5-H.
- Methylene Protons (-CH<sub>2</sub>OH): The two protons of the benzylic alcohol group appear as a singlet at approximately 4.69 ppm. The absence of coupling indicates that there is no significant interaction with the hydroxyl proton, which is common due to rapid proton exchange.
- Methoxy Protons (-OCH<sub>3</sub>): The three protons of the methoxy group give a sharp singlet at around 3.86 ppm, as they are all chemically equivalent and not coupled to other protons.
- Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet around 2.5 ppm. Its chemical shift and appearance can be affected by factors such as solvent, temperature, and concentration.

## Experimental Protocol

The following is a general procedure for obtaining the <sup>1</sup>H NMR spectrum of **2-methoxybenzyl alcohol**.

### 4.1. Sample Preparation

- Weigh approximately 5-10 mg of **2-methoxybenzyl alcohol** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube.
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

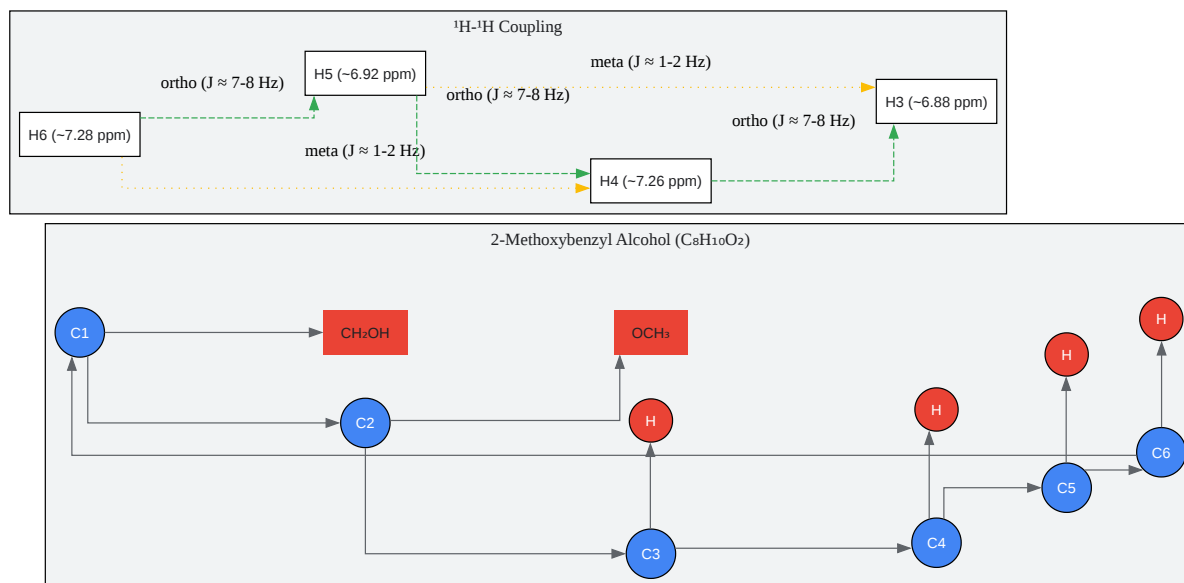
### 4.2. Instrument Parameters

- Spectrometer: A 400 MHz NMR spectrometer.
- Solvent: CDCl<sub>3</sub>
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

- Temperature: 298 K (25 °C)
- Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Pulse Width: A standard 90° pulse.

## Visualization of Proton Relationships

The following diagram illustrates the structure of **2-methoxybenzyl alcohol** and the coupling relationships between the aromatic protons.



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